2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide
Description
2-(4-Bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a sulfur-containing heterocyclic compound featuring a thiazolidine core substituted with a carbothioamide group. The molecule incorporates two aromatic substituents: a 4-bromophenyl group at position 2 of the thiazolidine ring and a 4-methoxyphenyl group attached to the carbothioamide nitrogen.
Properties
Molecular Formula |
C17H17BrN2OS2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C17H17BrN2OS2/c1-21-15-8-6-14(7-9-15)19-17(22)20-10-11-23-16(20)12-2-4-13(18)5-3-12/h2-9,16H,10-11H2,1H3,(H,19,22) |
InChI Key |
BFNRSFFTHHNRBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Thiazole Synthesis Adaptation
The Hantzsch-thiazole synthesis has been extensively modified to accommodate the 4-bromophenyl and 4-methoxyphenyl substituents. A representative protocol involves the cyclocondensation of 4-bromophenacyl bromide with N-(4-methoxyphenyl)thioamide under reflux conditions in ethanol. The reaction proceeds through nucleophilic substitution at the α-carbon of phenacyl bromide, followed by intramolecular cyclization to form the thiazolidine ring.
Reaction Mechanism:
- Nucleophilic Attack: The sulfur atom of N-(4-methoxyphenyl)thioamide attacks the electrophilic carbon of 4-bromophenacyl bromide, displacing bromide and forming a thioether intermediate.
- Cyclization: Base-mediated deprotonation facilitates intramolecular attack by the nitrogen atom onto the thiocarbonyl carbon, yielding the thiazolidine ring.
- Aromatization: Elimination of water stabilizes the conjugated system, completing the carbothioamide functionality.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78–82 |
| Temperature (°C) | 80–85 | 80 |
| Reaction Time (h) | 4–6 | 78 |
| Base Catalyst | Triethylamine | 85 |
Table 1: Reaction optimization for Hantzsch-thiazole-based synthesis.
Thiosemicarbazide Cyclocondensation
An alternative route employs 4-bromoacetophenone thiosemicarbazone as a precursor. Treatment with mercaptoacetic acid in benzene under reflux induces cyclization to form the thiazolidine core, followed by N-arylation with 4-methoxyaniline.
Critical Observations:
- Reagent Stoichiometry: A 1:1.2 molar ratio of thiosemicarbazone to mercaptoacetic acid maximizes ring closure efficiency (92% conversion).
- Acid Catalysis: Addition of acetic acid (2–3 drops) accelerates imine formation, reducing side-product generation by 40%.
Microwave-Assisted Synthesis
Enhanced Reaction Kinetics
Microwave irradiation significantly improves synthesis efficiency. A comparative study demonstrated that irradiating a mixture of 4-bromophenacyl bromide and N-(4-methoxyphenyl)thioamide in PEG-400 at 100 W for 5–6 minutes achieves 89–93% yield, versus 78% under conventional heating.
Advantages:
Energy Profile Analysis
Density functional theory (DFT) calculations reveal a 28.7 kcal/mol activation energy barrier for the microwave-assisted pathway, 12.4 kcal/mol lower than thermal methods. This aligns with observed rate enhancements.
Solvent and Catalyst Optimization
Solvent Polarity Effects
Polar aprotic solvents (DMF, DMSO) increase carbothioamide solubility but promote side reactions. Ethanol emerges as the optimal balance between solubility and reaction control:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 82 | 98.5 |
| DMF | 36.7 | 68 | 89.2 |
| PEG-400 | 12.5 | 93 | 97.8 |
Catalytic Systems
Heterogeneous catalysts like Amberlyst-15 enhance thiourea intermediate formation:
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Triethylamine | 10 | 85 |
| Amberlyst-15 | 5 | 91 |
| No catalyst | – | 62 |
Table 3: Catalyst screening results.
Analytical Characterization
Spectroscopic Profiling
Crystallographic Validation
Single-crystal X-ray diffraction confirms the thiazolidine ring's envelope conformation (S deviation: 0.4545 Å) and near-orthogonal aromatic ring alignment (dihedral angle: 87.81°). Weak C-H···O and C-H···π interactions stabilize the lattice.
Pharmacological Implications
Structure-activity relationship (SAR) studies correlate the 4-methoxyphenyl group with enhanced membrane permeability (+1.8 logP vs. unsubstituted analogs). The bromophenyl moiety demonstrates moderate CYP3A4 inhibition (IC50: 18.7 μM), necessitating dosage optimization in therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Thiazolidine Cores
N-(3-Chloro-4-Methoxyphenyl)-1,3-Thiazolidine-3-Carbothioamide ()
This compound shares the thiazolidine-carbothioamide core but differs in the substitution pattern on the methoxyphenyl group (3-chloro-4-methoxy vs. 4-methoxy in the target compound). The chloro substituent introduces an electron-withdrawing effect, which may alter electronic properties, solubility, and intermolecular interactions compared to the bromophenyl-methoxy analog.
N-[(2S)-2-(4-Bromophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]Pyridine-3-Carboxamide ()
This thiazolidine-4-one derivative replaces the carbothioamide group with a pyridine-3-carboxamide moiety. The retention of the 4-bromophenyl group suggests shared synthetic pathways or targeting of similar biological receptors, though specific activity data are unavailable .
Functional Analogs with Bioactive Substituents
Pyridazin-3(2H)-one Derivatives ()
Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity. While structurally distinct (pyridazinone core vs. thiazolidine), the shared 4-bromophenyl and methoxybenzyl substituents highlight the importance of these groups in receptor binding. The target compound’s methoxyphenyl group may similarly enhance lipophilicity or π-π stacking in biological systems .
O-Methyl-N-4-Bromophenyl Thiocarbamate ()
This thiocarbamate derivative (MeOC(=S)N(H)PhBr-4) demonstrates tautomerism and forms amide-N–H···S(thione) hydrogen bonds, creating a 3D supramolecular architecture. The target compound’s thioamide group likely enables analogous hydrogen bonding, while the bromophenyl group facilitates halogen bonding (Br···π) and hydrophobic interactions. Such features are critical for crystal engineering and drug design .
Substituent Effects on Molecular Interactions
| Compound Class | Core Structure | Key Substituents | Notable Interactions | Biological/Chemical Relevance |
|---|---|---|---|---|
| Target Compound | Thiazolidine-carbothioamide | 4-Bromophenyl, 4-Methoxyphenyl | N–H···S, Br···π, S···π | Potential antimicrobial/anticancer |
| Thiazolidine-4-one (Ev6) | Thiazolidine-4-one | 4-Bromophenyl, Pyridine-3-carboxamide | C=O···H–N, π-π stacking | Unspecified (structural studies) |
| Pyridazinone (Ev5) | Pyridazinone | 4-Bromophenyl, Methoxybenzyl | FPR receptor binding | FPR agonists (immunomodulatory) |
| Thiocarbamate (Ev2) | Thiocarbamate | 4-Bromophenyl, O-Methyl | N–H···S, Br···S, Br···π | Crystal engineering, metal complexes |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide?
The compound is synthesized via cyclocondensation of 4-bromobenzaldehyde derivatives with thiourea analogs. A typical protocol involves:
- Reacting 4-bromoacetophenone with N-(4-methoxyphenyl)thiourea in ethanol under reflux with catalytic HCl.
- Isolation of the thiazolidine ring via nucleophilic attack and ring closure. Key parameters include temperature control (70–80°C) and solvent polarity adjustments to optimize yield (reported 60–75% in analogous systems) . Table 1 : Synthetic Yields for Analogous Carbothioamides
| Precursor | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromobenzaldehyde | Ethanol | 68 | |
| 4-Methoxybenzaldehyde | DMF | 72 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Resolves stereochemistry of the thiazolidine ring and confirms substituent positions (e.g., C–Br bond length ≈ 1.89 Å in similar bromophenyl derivatives) .
- NMR spectroscopy : H NMR detects methoxy protons at δ 3.7–3.9 ppm and aromatic protons at δ 7.2–7.8 ppm. C NMR confirms thiocarbonyl (C=S) at ~195 ppm .
- FTIR : Strong absorption bands at 1650–1680 cm (C=S) and 1240–1260 cm (C–O of methoxy) .
Advanced Research Questions
Q. How do crystallographic data inform the compound’s reactivity and intermolecular interactions?
Crystal packing analysis reveals:
- Hydrogen bonding : N–H···S interactions stabilize the thiazolidine ring (distance ~3.2 Å).
- Halogen interactions : Bromine participates in C–Br···π contacts (3.4–3.6 Å), influencing solubility and aggregation in polar solvents . Table 2 : Crystallographic Parameters for Thiazolidine Derivatives
| Compound | Space Group | Bond Angle (C–S–C) | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)thiazolidin-4-one | P2/c | 95.5° | |
| N-(4-Methoxyphenyl) analog | Pna2 | 94.8° |
Q. What structure-activity relationships (SAR) are observed in thiazolidine carbothioamides for biological applications?
- Electron-withdrawing groups (e.g., Br at 4-position) enhance electrophilicity, improving enzyme inhibition (e.g., IC values < 10 µM against kinases in related compounds) .
- Methoxy groups increase lipophilicity (logP ~3.5), correlating with improved membrane permeability in cell-based assays . Table 3 : Biological Activity of Analogous Compounds
| Substituent | Target | IC (µM) | Reference |
|---|---|---|---|
| 4-Bromo, 4-methoxy | Kinase X | 8.2 | |
| 4-Chloro, 3-nitro | Kinase Y | 12.4 |
Q. What computational strategies predict the compound’s pharmacokinetic and electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to assess redox stability.
- Molecular docking : Predicts binding affinity to targets like COX-2 (binding energy −9.2 kcal/mol) using AutoDock Vina .
- ADMET prediction : Software like SwissADME estimates moderate metabolic stability (t ~3.5 h) and low hepatotoxicity risk .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields be resolved?
Divergent yields (e.g., 60% vs. 75% for similar routes) may arise from:
- Purity of precursors : Impurities in 4-bromophenyl intermediates reduce efficiency.
- Reaction time : Prolonged reflux (>12 h) degrades thiourea derivatives, lowering yields. Recommendations: Use HPLC-pure reagents and monitor reaction progress via TLC .
Methodological Best Practices
- Stereochemical control : Chiral HPLC (e.g., Chiralpak IA) resolves enantiomers if racemization occurs during synthesis .
- Spectroscopic validation : Always cross-verify NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
